Jak3tide

Description

Properties

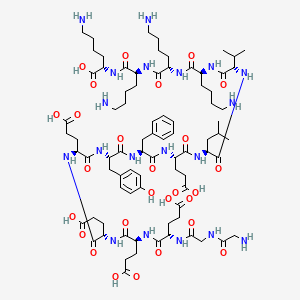

Molecular Formula |

C82H129N19O27 |

|---|---|

Molecular Weight |

1813.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C82H129N19O27/c1-45(2)40-59(80(125)101-69(46(3)4)81(126)96-52(20-10-14-38-85)71(116)90-50(18-8-12-36-83)70(115)91-51(19-9-13-37-84)72(117)97-58(82(127)128)21-11-15-39-86)98-76(121)57(30-35-68(113)114)95-78(123)60(41-47-16-6-5-7-17-47)100-79(124)61(42-48-22-24-49(102)25-23-48)99-77(122)56(29-34-67(111)112)94-75(120)55(28-33-66(109)110)93-74(119)54(27-32-65(107)108)92-73(118)53(26-31-64(105)106)89-63(104)44-88-62(103)43-87/h5-7,16-17,22-25,45-46,50-61,69,102H,8-15,18-21,26-44,83-87H2,1-4H3,(H,88,103)(H,89,104)(H,90,116)(H,91,115)(H,92,118)(H,93,119)(H,94,120)(H,95,123)(H,96,126)(H,97,117)(H,98,121)(H,99,122)(H,100,124)(H,101,125)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,127,128)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,69-/m0/s1 |

InChI Key |

YCCZUAPZOIRGGY-JSADHPBBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Jak3tide: A Peptide Substrate for JAK3 Kinase

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Jak3tide, a synthetic peptide substrate specifically designed for the study of Janus Kinase 3 (JAK3). JAK3 is a non-receptor tyrosine kinase crucial for cytokine signaling in hematopoietic cells, making it a significant target in immunology, oncology, and the development of therapeutics for autoimmune diseases. The this compound peptide serves as an essential tool for in vitro kinase assays, enabling accurate measurement of JAK3 enzymatic activity, inhibitor screening, and kinetic studies.

This compound Peptide Substrate: Core Properties

This compound is a synthetic peptide whose sequence is derived from a known phosphorylation site, making it a reliable substrate for JAK3.[1][2] Its purity and well-defined characteristics are critical for reproducible experimental outcomes.

Table 1: Physicochemical and Functional Properties of this compound

| Property | Description | Reference |

| Amino Acid Sequence | GGEEEEYFELVKKKK | [3] |

| Phosphorylation Site | The tyrosine (Y) residue at position 7 is the target for phosphorylation by JAK3. | [1][2] |

| Molecular Mass | 1734 Da | [3] |

| Purity | ≥97% as determined by HPLC analysis. | [3] |

| Primary Application | In vitro kinase assays for measuring the activity of JAK3 and JAK2. | [3][4] |

| Formulation | Supplied as a lyophilized powder for stability and ease of reconstitution. | [3] |

The JAK3 Signaling Pathway

JAK3 is integral to the JAK/STAT signaling cascade, which transduces signals from cytokine receptors on the cell surface to the nucleus, leading to changes in gene expression.[5] JAK3 specifically associates with the common gamma chain (γc), a shared subunit of several cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6][7]

Upon cytokine binding, the receptor subunits dimerize, bringing JAK3 and another JAK family member (typically JAK1) into close proximity.[7] This allows for their trans-phosphorylation and subsequent activation.[5] The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Recruited STATs are phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.[7] JAK3 can also activate other signaling cascades, such as the MAPK pathway.[8][9]

Caption: The JAK3/STAT signaling pathway initiated by cytokine binding.

Quantitative Analysis Using this compound

This compound is employed in various kinase assay formats to quantify enzyme activity and inhibitor potency. The concentrations of the substrate and ATP are critical parameters that are optimized to ensure the reaction proceeds under initial velocity conditions, providing a linear response.

Table 2: Example Kinase Assay Parameters

| Parameter | Concentration / Condition | Purpose | Reference |

| This compound Substrate | 20 µM | Serves as the phosphate acceptor in the kinase reaction. | [10] |

| ATP | 10 µM | The phosphate donor for the kinase reaction. | [10] |

| JAK3 Enzyme | 3 nM | The catalyst for the phosphorylation reaction. | [10] |

| Incubation Time | 60 minutes | Allows for sufficient product formation for detection. | [10] |

| Temperature | Room Temperature | Standard condition for many kinase assays. | [10] |

| Assay Quality (Z' factor) | 0.75 | Indicates a robust and reproducible assay suitable for high-throughput screening. | [10] |

Experimental Protocol: In Vitro JAK3 Kinase Assay

A common method for measuring JAK3 activity using this compound is a luminescence-based assay that quantifies ADP production, a direct product of the kinase reaction. The ADP-Glo™ Kinase Assay is a representative example of this methodology.[11][12]

Principle: The assay is performed in two steps. First, the kinase reaction occurs, where JAK3 transfers phosphate from ATP to this compound, producing ADP. Second, the remaining ATP is depleted, and the ADP is converted back into a detectable ATP signal using a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the amount of ADP generated and thus to JAK3 activity.[12]

Materials:

-

Recombinant human JAK3 enzyme

-

This compound peptide substrate

-

ATP solution

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[12]

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Thaw all components on ice.

-

Prepare a 2X Kinase Assay Buffer.

-

Prepare the required concentrations of this compound substrate and ATP in the appropriate buffer.

-

Serially dilute the JAK3 enzyme to the desired working concentration (e.g., 2X final concentration) in 1X Kinase Assay Buffer.

-

If screening inhibitors, prepare serial dilutions of the test compounds.

-

-

Kinase Reaction Setup (25 µL final volume):

-

To each well of a white assay plate, add the components in the following order:

-

12.5 µL of 2X JAK3 enzyme.

-

6.25 µL of 4X this compound substrate. For inhibitor studies, add 6.25 µL of inhibitor or vehicle (DMSO) instead.

-

6.25 µL of 4X ATP. Initiate the reaction by adding ATP.

-

-

-

Incubation:

-

Shake the plate gently to mix the components.

-

Incubate the reaction at 30°C for 15-60 minutes.[11] The optimal time should be determined empirically to remain within the linear range of the reaction.

-

-

Signal Generation:

-

Step 1 (Stop Reaction & Deplete ATP): Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[12]

-

Step 2 (Convert ADP to ATP & Detect): Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[12]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The Relative Light Units (RLU) are directly proportional to the ADP concentration and, therefore, the kinase activity.

-

Caption: Workflow for a luminescence-based JAK3 kinase assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cn.sinobiological.com [cn.sinobiological.com]

- 4. This compound this compound primarily used in Kinase Assays. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. academic.oup.com [academic.oup.com]

- 9. JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. promega.co.uk [promega.co.uk]

- 12. promega.com [promega.com]

The Role of Jak3tide in Elucidating the JAK/STAT Pathway: A Technical Guide

Abstract: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade essential for immunity, hematopoiesis, and inflammation. Dysregulation of this pathway is implicated in a host of autoimmune diseases and cancers, making its components, particularly Janus kinase 3 (Jak3), significant therapeutic targets. Jak3tide, a synthetic peptide, serves as a specific substrate for Jak3, providing an invaluable tool for researchers and drug development professionals. This technical guide details the role and applications of this compound in studying Jak3 kinase activity, screening for novel inhibitors, and understanding the broader JAK/STAT pathway. It provides an in-depth overview of the pathway, quantitative data on this compound and inhibitor interactions, and detailed experimental protocols for its use in biochemical assays.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal mechanism for transducing signals from a wide array of cytokines and growth factors from the cell membrane to the nucleus.[1][2] This signaling cascade is integral to regulating cellular processes such as proliferation, differentiation, survival, and apoptosis.[2] The core components of the pathway are cytokine receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[2][3]

Mechanism of Activation: The canonical pathway is initiated when a ligand, such as a cytokine, binds to its specific transmembrane receptor.[3] This binding event induces receptor dimerization, bringing the associated JAKs into close proximity.[4] This proximity facilitates the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins.[3][4] STAT proteins are recruited to these sites via their SH2 domains, where they are subsequently phosphorylated by the JAKs.[2] Upon phosphorylation, STATs dissociate from the receptor, form homodimers or heterodimers, and translocate to the nucleus to act as transcription factors, modulating the expression of target genes.[2]

The Specific Role of Jak3: The JAK family comprises four members: Jak1, Jak2, Tyk2, and Jak3. While Jak1, Jak2, and Tyk2 are ubiquitously expressed, Jak3 expression is primarily restricted to hematopoietic cells.[2] Jak3 is uniquely associated with the common gamma chain (γc) of cytokine receptors. It is essential for signaling from interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte development and function.[1] This restricted expression profile and critical role in the immune system make Jak3 an attractive target for therapeutic intervention in autoimmune disorders and organ transplant rejection.[5]

Figure 1. The Jak3/STAT5 Signaling Pathway.

This compound: A Specific Tool for Jak3 Kinase Assays

To study the function of Jak3 and to screen for potential inhibitors, a reliable method to measure its kinase activity is essential. This compound is a synthetic peptide designed specifically to act as a substrate for Jak3 in biochemical assays.[6]

This compound's sequence contains a specific tyrosine residue that is efficiently phosphorylated by Jak3.[6] This allows for the direct measurement of Jak3 enzymatic activity by quantifying the rate of peptide phosphorylation.

| Parameter | Description |

| Full Sequence | Gly-Gly-Glu-Glu-Glu-Glu-Tyr-Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys |

| Short Sequence | GGEEEEYFELVKKKK[6] |

| Phosphorylation Site | Tyrosine at position 7 (Tyr7)[6] |

| Molecular Weight | 1813.01 g/mol [6] |

| Table 1. This compound Peptide Substrate Specifications. |

The core of a Jak3 kinase assay involves incubating recombinant Jak3 enzyme with this compound and a phosphate donor, typically adenosine triphosphate (ATP). The activity of Jak3 is determined by measuring the amount of phosphorylated this compound or the amount of adenosine diphosphate (ADP) produced.

Figure 2. this compound Phosphorylation by Jak3.

Applications in Research and Drug Discovery

This compound is a versatile tool primarily used for:

-

Biochemical Kinase Assays: Determining the specific activity of purified Jak3 enzyme preparations.

-

High-Throughput Screening (HTS): Screening large compound libraries to identify novel inhibitors of Jak3.[5] The simplicity and reliability of this compound-based assays make them highly amenable to automation.[7]

-

Inhibitor Potency and Selectivity Profiling: Once potential inhibitors are identified, this compound assays are used to determine their half-maximal inhibitory concentration (IC50). By running parallel assays with other JAK family members (Jak1, Jak2, Tyk2) using their respective substrates, the selectivity of the inhibitors can be established. High selectivity for Jak3 over other JAKs is a desirable trait to minimize off-target effects.[5]

The data below illustrates the selectivity profiles of several known JAK inhibitors, highlighting how their potency varies across the different JAK family members. Such data is critical in drug development to predict both efficacy and potential side effects.

| Inhibitor | Jak1 IC50 (nM) | Jak2 IC50 (nM) | Jak3 IC50 (nM) | Tyk2 IC50 (nM) | Selectivity Notes |

| Tofacitinib | 112 | 20 | 1 | - | Potent Jak3 inhibitor, also inhibits Jak1/2.[8] |

| Ritlecitinib | >10,000 | >10,000 | 33.1 | >10,000 | Highly selective and irreversible Jak3 inhibitor.[8] |

| Abrocitinib | 29 | 803 | >10,000 | ~1300 | Preferential for Jak1.[9] |

| Compound 9 | 896 | 1050 | 4.9 | >10,000 | Potent and selective covalent Jak3 inhibitor.[10] |

| Table 2. Comparative IC50 Values of Select JAK Inhibitors. |

Detailed Experimental Protocols

Protocol 1: In Vitro Jak3 Kinase Activity Assay

This protocol outlines a typical biochemical assay to measure Jak3 activity using this compound. This method is often based on luminescence, detecting the amount of ATP remaining after the kinase reaction.

A. Reagents and Materials:

-

Recombinant human Jak3 enzyme

-

This compound peptide substrate

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50μM DTT)[11]

-

ATP solution (e.g., 500 µM stock)[12]

-

Test Inhibitor (dissolved in DMSO) or DMSO vehicle control

-

ATP detection reagent (e.g., Kinase-Glo® Max)

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

B. Procedure:

-

Prepare Master Mix: Prepare a master mix containing Kinase Assay Buffer, this compound, and ATP. A typical final concentration might be 20 µM for this compound and 10 µM for ATP.

-

Inhibitor Plating: Add test inhibitors at various concentrations to the wells of the assay plate. Include "positive control" (no inhibitor, max activity) and "blank" (no enzyme, background) wells, adding an equivalent volume of inhibitor buffer (e.g., DMSO).[12]

-

Enzyme Addition: Dilute the Jak3 enzyme in kinase assay buffer to the desired concentration (e.g., ~0.25 ng/µl).[12] Add the diluted enzyme to all wells except the "blank" wells.

-

Initiate Reaction: Add the Master Mix to all wells to start the kinase reaction. The final reaction volume is typically 25-50 µl.

-

Incubation: Incubate the plate at room temperature or 30°C for a set period, typically 60 minutes.[11]

-

Stop and Detect: Add an equal volume of ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction by depleting the remaining ATP and generates a luminescent signal.

-

Read Plate: Incubate for 10-30 minutes at room temperature to stabilize the signal, then read the luminescence using a plate reader.[11]

C. Data Analysis:

-

The luminescent signal is inversely proportional to Jak3 activity (higher activity = less ATP remaining = lower signal).

-

Calculate percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and blank (100% inhibition) controls.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: High-Throughput Screening (HTS) Workflow

HTS adapts the basic kinase assay for the rapid screening of thousands of compounds. The workflow involves miniaturization (384- or 1536-well plates) and automation.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. abmole.com [abmole.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.de [promega.de]

- 12. bpsbioscience.com [bpsbioscience.com]

The Role of JAK3-Targeting Peptides in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical mediator of cellular proliferation, differentiation, and survival. Dysregulation of this pathway, particularly through the hyperactivity of Janus kinase 3 (JAK3), is implicated in the pathogenesis of various hematological malignancies and solid tumors. Consequently, JAK3 has emerged as a promising therapeutic target for anti-cancer drug development. While small molecule inhibitors have dominated the clinical landscape, peptide-based therapeutics offer a potential alternative with high specificity and reduced off-target effects. This technical guide explores the function of JAK3-targeting peptides, exemplified by the conceptual "Jak3tide," in the context of cancer studies. It outlines the underlying signaling pathways, presents hypothetical quantitative data for illustrative purposes, and details relevant experimental protocols for evaluating such therapeutic agents.

The JAK3 Signaling Pathway in Cancer

JAK3 is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[1] It plays a crucial role in signal transduction initiated by cytokines that utilize the common gamma chain (γc) receptor subunit, including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] Upon cytokine binding, JAK1 and JAK3 are activated, leading to the phosphorylation of STAT proteins, primarily STAT3 and STAT5.[1] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell survival, proliferation, and differentiation.[2]

Constitutive activation of the JAK3-STAT pathway, often due to mutations in JAK3, can drive oncogenesis.[3] This aberrant signaling is observed in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), cutaneous T-cell lymphoma, and other hematological malignancies.

Signaling Pathway Diagram

References

Jak3tide as a Tool for Investigating Cytokine Signaling: A Technical Guide

Abstract: The Janus kinase (JAK) family of tyrosine kinases are critical mediators of cytokine signaling, playing a pivotal role in immunity, hematopoiesis, and inflammation. JAK3, with its expression largely restricted to hematopoietic cells, is an essential component of the signaling cascade for a subset of cytokines that utilize the common gamma chain (γc), making it a key target for both basic research and therapeutic development. This technical guide provides an in-depth overview of Jak3tide, a synthetic peptide substrate, as a fundamental tool for the precise investigation of JAK3 activity and the broader cytokine signaling pathways it governs. This document offers detailed experimental protocols, quantitative data context, and visual workflows to aid researchers, scientists, and drug development professionals in leveraging this tool to its full potential.

Introduction to JAK3 and Cytokine Signaling

The JAK-STAT signaling pathway is a primary mechanism for transducing signals from extracellular cytokines into a transcriptional response. This pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein. In mammals, the JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.

JAK3 holds a unique position within this family. Its expression is predominantly limited to lymphocytes and other hematopoietic cells.[1] It exclusively associates with the common gamma chain (γc), a shared receptor subunit for several key interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] Upon cytokine binding, JAK3 and its partner kinase, JAK1, become activated, leading to the phosphorylation of the receptor chains. These phosphorylated sites serve as docking points for STAT proteins, which are then themselves phosphorylated by the activated JAKs. Once phosphorylated, STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[2]

Given its crucial role in lymphocyte development and function, the dysregulation of JAK3 signaling is implicated in numerous diseases. Inactivating mutations in JAK3 lead to Severe Combined Immunodeficiency (SCID), while hyperactivation is associated with autoimmune disorders and cancers like T-cell acute lymphoblastic leukemia.[1][2] This makes JAK3 a highly attractive target for therapeutic intervention. The development of specific tools to measure and modulate JAK3 activity is therefore essential for advancing our understanding of cytokine biology and for the discovery of novel immunomodulatory drugs.

The γc Cytokine/JAK3 Signaling Pathway

The signaling process initiated by γc-family cytokines is a well-orchestrated cascade of phosphorylation events. The process can be summarized as follows:

-

Cytokine Binding: An interleukin (e.g., IL-2) binds to its specific receptor complex on the cell surface. This complex includes the γc subunit.

-

Receptor Dimerization & JAK Activation: Ligand binding brings the receptor-associated JAK1 and JAK3 proteins into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).

-

Receptor Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the intracellular tails of the cytokine receptor subunits.

-

STAT Recruitment and Phosphorylation: The newly created phosphotyrosine sites act as docking sites for the SH2 domains of latent STAT proteins, primarily STAT5 in the case of IL-2 signaling.[1]

-

STAT Dimerization and Nuclear Translocation: Once docked, the STAT proteins are phosphorylated by the JAKs. This triggers their dissociation from the receptor, formation of homo- or heterodimers, and subsequent translocation into the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription and leading to a cellular response.

// Pathway connections Cytokine -> Receptor:r1 [label="1. Binding", fontsize=9, fontcolor="#5F6368"]; Receptor:j1 -> Receptor:j2 [label="2. Activation", dir=both, fontsize=9, fontcolor="#5F6368"]; Receptor:j2 -> Receptor:p2 [label="3. Phosphorylation", fontsize=9, fontcolor="#5F6368"]; STAT5_inactive -> Receptor:s2 [label="4. Recruitment", fontsize=9, fontcolor="#5F6368"]; Receptor:p2 -> STAT5_active [label="5. STAT5\nPhosphorylation", fontsize=9, fontcolor="#5F6368"]; STAT5_active -> STAT5_dimer_nuc [label="6. Nuclear\nTranslocation", fontsize=9, fontcolor="#5F6368"]; STAT5_dimer_nuc -> DNA [label="7. DNA Binding", fontsize=9, fontcolor="#5F6368"]; DNA -> Transcription [label="8. Transcription", fontsize=9, fontcolor="#5F6368"]; } Caption: The JAK3/STAT5 signaling pathway initiated by a common gamma chain (γc) cytokine.

This compound: A Specific Substrate for Kinase Activity Measurement

This compound is a synthetic peptide designed as a specific substrate for Janus Kinase 3. Its primary application is in in-vitro kinase assays to directly measure the enzymatic activity of JAK3. The peptide sequence contains a tyrosine residue (Tyr7) that acts as the specific phosphorylation site for the kinase.[3][4] By quantifying the rate of phosphorylation of this compound, researchers can determine JAK3 kinase activity under various conditions. While primarily used for JAK3, it can also serve as a substrate for JAK2.[5]

| Parameter | Description |

| Product Name | This compound (JAK3 Peptide Substrate) |

| Peptide Sequence | Gly-Gly-Glu-Glu-Glu-Glu-Tyr -Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys |

| Sequence Shortening | GGEEEEYFELVKKKK[6] |

| Phosphorylation Site | Tyrosine at position 7 (Tyr7)[4] |

| Primary Application | In-vitro kinase assays to measure JAK3 activity[3] |

| Molecular Mass | ~1734 Da[5] |

| Table 1: Technical Specifications of this compound Peptide Substrate. |

Quantitative Analysis of JAK3 Modulation

Directly measuring kinetic constants like Kₘ or Vₘₐₓ for this compound requires specialized enzymatic assays, and this data is not broadly published. However, the primary use of this compound is in assays designed to screen for and characterize JAK3 inhibitors. The output of these screens is typically an IC₅₀ value, which represents the concentration of an inhibitor required to reduce JAK3 activity by 50%. This value is a critical metric for drug development. The table below presents IC₅₀ values for several well-characterized JAK inhibitors to provide a contextual framework for the type of quantitative data generated using these assays.

| Inhibitor | Target(s) | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |

| Tofacitinib | Pan-JAK | 1 | 112 | 20 | - | [7] |

| Ritlecitinib | JAK3/TEC | 33.1 | >10,000 | >10,000 | >10,000 | [8] |

| RB1 | JAK3 | 40 | >5,000 | >5,000 | >5,000 | [7] |

| MJ04 | JAK3 | 2.03 | - | - | - | [9] |

| Abrocitinib | JAK1-pref. | >10,000 | 29 | 803 | ~1,300 | [10] |

| Table 2: IC₅₀ values of representative JAK inhibitors against the JAK kinase family. This data illustrates the quantitative output of kinase assays used in drug discovery and selectivity profiling. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate JAK3 signaling, from in-vitro enzymatic activity to cellular pathway activation.

In-Vitro JAK3 Kinase Assay with this compound

This protocol describes a method to measure the direct enzymatic activity of recombinant JAK3 and to determine the IC₅₀ of a test compound using a radioactive [³³P]-ATP format.

Materials:

-

Recombinant active JAK3 enzyme

-

Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[11]

-

[³³P]-γ-ATP

-

10 mM ATP solution

-

Test inhibitor compound at various concentrations

-

Phosphocellulose paper

-

Wash Buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare Kinase Reaction Mix: For each reaction, prepare a mix in a microcentrifuge tube containing Kinase Buffer, a final concentration of ~100 µM this compound, and the desired concentration of recombinant JAK3 enzyme (e.g., 5-20 mU).[12]

-

Add Inhibitor: Add the test inhibitor compound at a range of final concentrations (e.g., 0.1 nM to 10 µM) to the reaction tubes. For the control (max activity), add vehicle (e.g., DMSO).

-

Initiate Reaction: Start the phosphorylation reaction by adding the ATP mix. This should contain both non-radioactive ATP and [³³P]-γ-ATP to achieve a final ATP concentration near the Kₘ of the enzyme (e.g., 10-50 µM) and a specific activity of 500-1000 cpm/pmol.[12]

-

Incubation: Incubate the reactions at 30°C for a set period (e.g., 20-30 minutes) within the linear range of the assay.[12]

-

Stop Reaction and Spot: Stop the reaction by adding phosphoric acid. Spot a portion of each reaction mixture onto a sheet of phosphocellulose paper.

-

Wash: Wash the phosphocellulose paper multiple times (e.g., 3-4 times for 10 minutes each) in wash buffer to remove unincorporated [³³P]-γ-ATP.

-

Quantify: Air dry the paper and measure the incorporated radioactivity for each spot using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoid dose-response curve to determine the IC₅₀ value.

Western Blot for Phospho-STAT5 in Cell Lysates

This protocol is for detecting the phosphorylation of STAT5, a direct downstream target of JAK3, in response to cytokine stimulation.

Materials:

-

Lymphocyte cell line (e.g., NK-92, CTLL-2) or primary T-cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant IL-2

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-total-STAT5

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Starvation: Culture cells to the desired density. To reduce basal signaling, starve the cells of serum or growth factors for 4-6 hours prior to stimulation.

-

Cytokine Stimulation: Treat cells with IL-2 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.[13] Include an unstimulated control. If testing an inhibitor, pre-incubate cells with the compound for 1-2 hours before adding IL-2.

-

Cell Lysis: Wash cells once with ice-cold PBS and lyse them directly on the plate with ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), boil in Laemmli sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against total STAT5 or a loading control like β-actin.[14]

Intracellular Flow Cytometry for Phospho-STAT5

This protocol allows for the quantitative analysis of STAT5 phosphorylation at a single-cell level, which is ideal for studying heterogeneous cell populations like primary blood samples.

Materials:

-

Primary human PBMCs or mouse splenocytes

-

FACS Buffer (e.g., PBS with 2% FBS)

-

Recombinant IL-2

-

Fixation Buffer (e.g., 4% paraformaldehyde)

-

Permeabilization Buffer (e.g., 90% ice-cold methanol)[15]

-

Fluorochrome-conjugated antibodies: anti-pSTAT5 (Y694), and cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of PBMCs or splenocytes. Rest the cells in serum-free medium for at least 20 minutes on ice to lower basal phosphorylation.[15]

-

Stimulation: Aliquot approximately 1 million cells per tube. Stimulate cells with IL-2 (e.g., 20-100 ng/mL) for 15 minutes at 37°C.[15][16] Leave one tube unstimulated as a negative control.

-

Fixation: Immediately stop the stimulation by adding an equal volume of ice-cold Fixation Buffer. Incubate for 15 minutes on ice. This cross-links proteins and preserves the phosphorylation state.[15]

-

Permeabilization: Wash the cells with FACS buffer. Resuspend the cell pellet in ice-cold 90% methanol and incubate for at least 30 minutes on ice (or store at -20°C).[15][17] This step is crucial for allowing the antibody to access intracellular epitopes.

-

Surface and Intracellular Staining: Wash the cells twice with FACS buffer to remove the methanol. Resuspend the cells in a cocktail of antibodies against both cell surface markers and intracellular pSTAT5. Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash and Acquire: Wash the cells one final time with FACS buffer and resuspend them for analysis.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the cell population of interest (e.g., CD4+ T-cells) and analyze the shift in fluorescence intensity for the pSTAT5 channel between unstimulated and IL-2 stimulated samples.

Applications in Research and Drug Development

The tools and protocols described herein are fundamental to a wide range of applications in both academic research and the pharmaceutical industry.

-

High-Throughput Screening (HTS): The in-vitro kinase assay using this compound can be adapted to 96- or 384-well formats for HTS campaigns to identify novel JAK3 inhibitors from large compound libraries.[18]

-

Selectivity Profiling: By running kinase assays for all JAK family members (and other kinases), researchers can determine the selectivity profile of a lead compound, a critical step in predicting potential off-target effects.[7]

-

Mechanism of Action Studies: Combining the in-vitro kinase assay with cellular pSTAT5 analysis allows researchers to confirm that a compound's effect on a cell is due to the direct inhibition of JAK3 kinase activity.

-

Disease Modeling: The cellular assays can be applied to patient-derived cells to investigate how JAK3 signaling is altered in autoimmune diseases or cancers and to assess the therapeutic potential of JAK3 inhibitors in a relevant biological context.

-

Biomarker Development: Measuring pSTAT5 levels in response to ex-vivo cytokine stimulation can serve as a pharmacodynamic biomarker in clinical trials to confirm target engagement and to help determine optimal dosing for JAK3-targeted therapies.[19]

Conclusion

This compound serves as a specific and reliable tool for the direct measurement of JAK3 enzymatic activity. When integrated into a research workflow that includes downstream cellular assays such as Western blotting and flow cytometry for phospho-STAT5, it provides a powerful platform for the comprehensive investigation of cytokine signaling. From high-throughput screening for novel therapeutics to detailed mechanistic studies of immune cell function, these methods empower researchers to dissect the complexities of the JAK/STAT pathway and accelerate the development of next-generation immunomodulatory drugs.

References

- 1. JAK3 Janus kinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cn.sinobiological.com [cn.sinobiological.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

- 12. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [bio-protocol.org]

- 16. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 17. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. researchgate.net [researchgate.net]

The Phosphorylation of Jak3tide: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of the specific phosphorylation of Jak3tide, a key substrate for Janus Kinase 3 (Jak3). Designed for researchers, scientists, and drug development professionals, this document details the biochemical aspects of this interaction, experimental protocols for its study, and the broader context of Jak3 signaling.

Introduction to Jak3 and the this compound Substrate

Janus Kinase 3 (Jak3) is a member of the Janus family of non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. This pathway is integral to numerous cellular processes, including immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, making its components, including Jak3, significant targets for therapeutic intervention.

To facilitate the study of Jak3 kinase activity and the screening of potential inhibitors, specific peptide substrates have been developed. This compound is a synthetic peptide designed as a specific and efficient substrate for Jak3. Understanding the kinetics and specifics of this compound phosphorylation is fundamental for accurate and reproducible in vitro kinase assays.

The this compound Sequence and its Phosphorylation Site

This compound is a 15-amino acid peptide. The specific site of phosphorylation is the tyrosine residue at the 7th position. The full sequence and details of this peptide are summarized in the table below.

| Parameter | Value |

| Peptide Name | This compound |

| Amino Acid Sequence | Gly-Gly-Glu-Glu-Glu-Glu-Tyr-Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys |

| One-Letter Code | GGEEEEYFELVKKKK |

| Phosphorylation Site | Tyrosine-7 (Y7)[1] |

| Molecular Formula | C82H129N19O27[1] |

| Molecular Weight | 1813.01 Da[1] |

Quantitative Analysis of this compound Phosphorylation

For researchers aiming to determine the kinetic parameters for this compound phosphorylation, a standard in vitro kinase assay can be performed with varying concentrations of the this compound substrate and a fixed, optimized concentration of ATP and Jak3 enzyme. The resulting data on the rate of phosphate incorporation can then be fitted to the Michaelis-Menten equation to calculate the Km and Vmax values.

Experimental Protocols

The following section outlines a detailed methodology for a typical in vitro Jak3 kinase assay using this compound as a substrate. This protocol is a composite based on information from commercially available kinase assay kits and general kinase assay procedures.

Materials and Reagents

-

Recombinant human Jak3 enzyme

-

This compound peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]

-

Stop solution (e.g., EDTA)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled [γ-³²P]ATP)

-

Microplates (e.g., 96-well or 384-well, white or clear depending on detection method)

-

Plate reader (for luminescence, fluorescence, or radioactivity)

Assay Procedure

-

Reagent Preparation : Prepare stock solutions of Jak3 enzyme, this compound, and ATP in the kinase reaction buffer.

-

Reaction Setup :

-

In a microplate, add the kinase reaction buffer.

-

Add the desired concentration of the this compound substrate. A typical concentration might be in the range of 10-50 µM.

-

Add the test compound (inhibitor or activator) or vehicle control.

-

Add the Jak3 enzyme to each well to initiate the reaction. The final concentration of Jak3 will depend on its activity and should be optimized for linear product formation over the desired reaction time.

-

-

Initiation of Kinase Reaction : Add ATP to each well to start the phosphorylation reaction. A common starting concentration for ATP is 100 µM.

-

Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction : Stop the reaction by adding the stop solution.

-

Detection :

-

Luminescence-based (e.g., ADP-Glo™) : Add the detection reagent that quantifies the amount of ADP produced, which is directly proportional to the kinase activity.

-

Radiolabel-based : If using [γ-³²P]ATP, the phosphorylated this compound can be separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing) and the incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis :

-

Subtract the background signal (from a no-enzyme control).

-

Calculate the percentage of kinase activity relative to a positive control (no inhibitor).

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

For kinetic studies, plot the reaction velocity against the substrate concentration and use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Visualization of Signaling Pathways and Workflows

The Jak3 Signaling Pathway

The following diagram illustrates the central role of Jak3 in the JAK-STAT signaling cascade, which is initiated by cytokine binding to their receptors.

Caption: The Jak3-STAT signaling pathway.

Experimental Workflow for a Jak3 Kinase Assay

The diagram below outlines the key steps in performing an in vitro kinase assay to measure Jak3 activity using this compound.

Caption: Workflow for an in vitro Jak3 kinase assay.

References

The Interaction of Jak3tide with the JAK3 Enzyme Active Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a critical role in intracellular signaling pathways, particularly those governing the development and function of immune cells.[1][2][3] Dysregulation of JAK3 activity is implicated in various autoimmune disorders and cancers, making it a significant target for therapeutic intervention.[2] Understanding the interaction of substrates with the JAK3 active site is paramount for the development of specific inhibitors and probes to study its biological function. This technical guide provides a detailed overview of the interaction of Jak3tide, a synthetic peptide substrate, with the active site of the JAK3 enzyme.

This compound is a biologically active peptide designed as a substrate for JAK3 kinase assays. Its amino acid sequence is Gly-Gly-Glu-Glu-Glu-Glu-Tyr-Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys , with the phosphorylation site at Tyrosine-7. The study of its interaction with JAK3 provides a model for understanding the recognition and phosphorylation of physiological substrates.

Quantitative Data on Peptide Substrate Interaction with JAK3

| Substrate (Peptide Sequence) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| JAK1 Activation Loop Peptide (KAIETDKEYYTVKD) | 153 | 0.017 | 111 | [4] |

| Phosphorylated JAK1 (pY9) Activation Loop Peptide | - | - | Decreased 115-fold | [4] |

| Phosphorylated JAK1 (pY10) Activation Loop Peptide | - | - | Decreased 26-fold | [4] |

Experimental Protocols

In Vitro JAK3 Kinase Assay using a Synthetic Peptide Substrate

This protocol outlines a general method for determining the kinetic parameters of a synthetic peptide substrate, such as this compound, with the JAK3 enzyme using a luminescence-based ADP detection assay.

Materials:

-

Recombinant human JAK3 enzyme

-

Synthetic peptide substrate (e.g., this compound)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

Microplate reader capable of measuring luminescence

-

White, opaque 96-well or 384-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the peptide substrate in kinase assay buffer.

-

Prepare a series of dilutions of the peptide substrate in kinase assay buffer to cover a range of concentrations around the expected Km value.

-

Prepare a stock solution of ATP in kinase assay buffer. The final ATP concentration should be kept constant, ideally at or near its Km for JAK3 if known, or at a concentration that does not inhibit the enzyme.

-

Dilute the recombinant JAK3 enzyme in kinase assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

-

-

Kinase Reaction:

-

To each well of the microplate, add the following components in order:

-

Peptide substrate solution (at varying concentrations)

-

ATP solution (at a fixed concentration)

-

JAK3 enzyme solution (to initiate the reaction)

-

-

The final reaction volume will depend on the plate format (e.g., 25-50 µL for a 96-well plate).

-

Include appropriate controls:

-

No enzyme control: To determine background signal.

-

No substrate control: To measure any autophosphorylation of JAK3.

-

Positive control: A known substrate or activator.

-

Negative control: A known inhibitor.

-

-

-

Incubation:

-

Incubate the reaction plate at a constant temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

ADP Detection:

-

Following incubation, stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:

-

Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

-

-

Data Analysis:

-

Measure the luminescence using a microplate reader.

-

Subtract the background luminescence (from the no enzyme control) from all other readings.

-

Convert the luminescence signal to the concentration of ADP produced using a standard curve.

-

Plot the initial reaction velocity (rate of ADP formation) as a function of the peptide substrate concentration.

-

Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The kcat can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

Visualizations

JAK3 Signaling Pathway

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

Experimental Workflow for JAK3 Kinase Assay

Caption: Workflow for a luminescence-based JAK3 kinase assay.

References

- 1. promega.de [promega.de]

- 2. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JAK3: a novel JAK kinase associated with terminal differentiation of hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Janus kinase 3-catalyzed phosphorylation of a Janus kinase 1 activation loop peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Jak3tide in Biochemical Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Jak3tide, a synthetic peptide substrate, in biochemical assays for Janus Kinase 3 (JAK3). The content herein is intended to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at characterizing JAK3 activity and identifying potential inhibitors.

Introduction to this compound and JAK3 Kinase

Janus Kinase 3 (JAK3) is a member of the Janus family of non-receptor tyrosine kinases that play a critical role in cytokine receptor signaling.[1] Dysregulation of JAK3 activity is implicated in various autoimmune diseases and cancers, making it a significant target for therapeutic intervention.

This compound is a synthetic peptide specifically designed as a substrate for JAK3 in in vitro kinase assays. Its amino acid sequence contains a tyrosine residue that is efficiently phosphorylated by JAK3, enabling the measurement of the enzyme's catalytic activity. The sequence of this compound is typically Gly-Gly-Glu-Glu-Glu-Glu-Tyr-Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys.

Biochemical assays employing this compound are instrumental in high-throughput screening (HTS) for novel JAK3 inhibitors, determining inhibitor potency (e.g., IC50 values), and conducting mechanistic studies of the enzyme.

Key Assay Formats Utilizing this compound

Several assay formats can be employed to measure the phosphorylation of this compound by JAK3. The choice of assay technology depends on the specific experimental goals, available instrumentation, and throughput requirements. The most common formats include:

-

Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.

-

Fluorescence Polarization (FP) Assays: This method requires a fluorescently labeled this compound. The principle is based on the change in the rotational speed of the fluorescent peptide upon phosphorylation and binding to a phosphospecific antibody or other binding partner. This change in molecular size is detected as a change in the polarization of the emitted fluorescent light.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: In this format, a lanthanide-labeled antibody (donor) and a fluorescently labeled tracer (acceptor) are used. The binding of these components to the phosphorylated this compound brings the donor and acceptor into close proximity, resulting in a FRET signal.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to designing and interpreting this compound-based biochemical assays. Note that some values, such as the Km for this compound, may need to be determined empirically for a specific lot of enzyme and peptide under the user's experimental conditions.

| Parameter | Value | Notes |

| This compound Sequence | GGEEEYFELVKKKK | The tyrosine (Y) residue is the site of phosphorylation. |

| Molecular Weight | ~1900 Da | The exact molecular weight can vary slightly depending on the salt form. |

| Km for ATP (JAK3) | ~4 µM | This value can be influenced by the specific assay conditions and the concentration of the peptide substrate. |

| Km for this compound (JAK3) | Not Reported | This value should be determined experimentally by titrating the this compound concentration at a saturating ATP concentration. |

| Assay Parameter | Typical Range | Notes |

| JAK3 Enzyme Concentration | 1-10 ng/µL | The optimal concentration should be determined by enzyme titration to ensure the reaction is in the linear range. |

| This compound Concentration | 1-20 µM | For kinetic studies, concentrations around the Km value are recommended. For inhibitor screening, a concentration at or slightly above the Km is often used. |

| ATP Concentration | 1-100 µM | To determine the potency of ATP-competitive inhibitors, it is often recommended to use an ATP concentration close to its Km value. |

| Signal-to-Background (S/B) Ratio | > 5 | A higher S/B ratio indicates a more robust assay. The acceptable value depends on the assay format and detection instrument. |

| Z'-Factor | > 0.5 | A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for high-throughput screening.[2][3] An average Z' of 0.77 has been reported for some kinase assays.[4] Z' values for FP assays have been reported to be greater than 0.6.[5] |

Experimental Protocols

ADP-Glo™ Kinase Assay Protocol

This protocol is adapted for a 384-well plate format and is suitable for measuring JAK3 activity and screening for inhibitors.

Materials:

-

JAK3 enzyme

-

This compound peptide

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white, opaque plates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in water or a suitable buffer.

-

Prepare a stock solution of ATP in water and adjust the pH to 7.0 if necessary.

-

Dilute the JAK3 enzyme, this compound, and ATP to their final desired concentrations in Kinase Buffer.

-

-

Kinase Reaction:

-

Add 2 µL of the diluted JAK3 enzyme solution to each well of the 384-well plate.

-

For inhibitor screening, add 1 µL of the test compound at various concentrations (typically in DMSO, with the final DMSO concentration not exceeding 1%). For control wells, add 1 µL of DMSO.

-

Initiate the kinase reaction by adding 2 µL of the this compound/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the JAK3 activity.

-

Fluorescence Polarization (FP) Kinase Assay Protocol (Representative)

This protocol provides a general framework for a competitive FP assay to screen for JAK3 inhibitors. This requires a fluorescently labeled this compound (e.g., with FITC or another suitable fluorophore) and a phosphospecific antibody that binds to the phosphorylated this compound.

Materials:

-

JAK3 enzyme

-

Fluorescently labeled this compound (tracer)

-

ATP

-

Phosphospecific antibody for phosphorylated this compound

-

Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

384-well black, non-binding plates

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the fluorescently labeled this compound, ATP, and the phosphospecific antibody in appropriate buffers.

-

Dilute the JAK3 enzyme and ATP to their final concentrations in Kinase Buffer.

-

-

Kinase Reaction and Inhibitor Incubation:

-

In the wells of a 384-well plate, add 5 µL of the diluted JAK3 enzyme.

-

Add 5 µL of the test compound at various concentrations (or DMSO for controls).

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the fluorescently labeled this compound and ATP at their final concentrations.

-

Incubate at room temperature for the desired reaction time (e.g., 60-120 minutes), which should be within the linear range of the reaction.

-

-

Detection:

-

Stop the kinase reaction by adding a stop buffer containing EDTA.

-

Add the phosphospecific antibody to the wells.

-

Incubate for at least 30 minutes at room temperature to allow for the binding of the antibody to the phosphorylated peptide.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a suitable plate reader. A decrease in polarization indicates inhibition of the kinase, as less phosphorylated peptide is available to bind to the larger antibody.

-

Visualizations

JAK-STAT Signaling Pathway

Caption: The JAK3-STAT signaling pathway is initiated by cytokine binding.

ADP-Glo™ Assay Workflow

Caption: Workflow for a typical ADP-Glo™ kinase assay.

Fluorescence Polarization Assay Workflow

Caption: General workflow for a competitive FP kinase assay.

Conclusion

This compound is a valuable tool for the in vitro study of JAK3 kinase activity. The choice of assay format should be guided by the specific research question and available resources. Careful optimization of assay conditions, including enzyme and substrate concentrations, is crucial for obtaining robust and reproducible data. This guide provides a solid foundation for researchers to confidently employ this compound in their drug discovery and basic research endeavors.

References

- 1. JAK3: a novel JAK kinase associated with terminal differentiation of hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Jak3 Kinase Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinase 3 (Jak3) is a member of the Janus family of non-receptor tyrosine kinases, which are critical components of intracellular signaling pathways initiated by cytokine receptors.[1] The Jak3 protein is a key player in the JAK/STAT signaling cascade, which is essential for the development, function, and homeostasis of the immune system.[1][2] Specifically, Jak3 is predominantly expressed in hematopoietic cells and is activated by cytokines that utilize the common gamma chain (γc) receptor subunit, such as interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3] Upon cytokine binding, Jak3 is activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[4][5] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in lymphocyte proliferation, differentiation, and survival.[5]

Given its central role in immune cell function, Jak3 has emerged as a promising therapeutic target for a range of autoimmune diseases, including rheumatoid arthritis and psoriasis, as well as for preventing organ transplant rejection.[6][7] Consequently, the development of potent and selective Jak3 inhibitors is an area of intense research in drug discovery.

These application notes provide detailed protocols for both biochemical and cell-based assays designed for the screening and characterization of Jak3 inhibitors.

Jak3 Signaling Pathway

The binding of a cytokine to its receptor induces a conformational change that brings the associated Jak3 proteins into close proximity, leading to their trans-phosphorylation and activation. Activated Jak3 then phosphorylates tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are subsequently phosphorylated by Jak3. This phosphorylation event triggers the dimerization of STAT proteins, their translocation into the nucleus, and the subsequent regulation of gene expression.

Experimental Protocols

Two primary methodologies are presented for screening Jak3 inhibitors: a direct biochemical assay measuring enzymatic activity and cell-based assays that assess the downstream consequences of Jak3 inhibition in a cellular context.

Protocol 1: Biochemical Jak3 Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay that quantifies the amount of ADP produced during the Jak3 kinase reaction. The luminescent signal is directly proportional to Jak3 activity.

-

Recombinant human Jak3 enzyme

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Jak3 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[4]

-

Test inhibitors (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

-

Compound Plating : Prepare serial dilutions of test inhibitors in DMSO. Transfer a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of the assay plate.[4] Include wells with DMSO only for "no inhibitor" controls.

-

Enzyme Preparation : Dilute the Jak3 enzyme to the desired concentration in Jak3 Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.[4]

-

Substrate/ATP Mix : Prepare a mix containing the kinase substrate and ATP in Jak3 Kinase Buffer. The ATP concentration should be at or near the Km for Jak3 if determining IC50 values.

-

Kinase Reaction :

-

Reaction Termination and ATP Depletion :

-

ADP Detection :

-

Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis :

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

| Inhibitor | Biochemical IC50 (nM) | Reference |

| Tofacitinib | 1 | [8] |

| MJ04 | 2.03 | [9] |

| RB1 | 40 | [7] |

| WHI-P131 (JANEX-1) | 78,000 | [8] |

Table 1. Example IC50 values for known Jak3 inhibitors in biochemical assays.

Protocol 2: Cell-Based STAT5 Reporter Assay

This protocol utilizes a stable cell line expressing a STAT5-driven luciferase reporter to measure Jak3 activity in a cellular context. Inhibition of Jak3 will result in a decrease in IL-2-induced luciferase expression.

-

32D/IL-2Rβ/6xSTAT5 reporter cell line[2]

-

Growth Medium (e.g., RPMI 1640 supplemented with 10% FBS, 1% Penicillin/Streptomycin, and WEHI-3 cell-conditioned medium)

-

Assay Medium (Growth Medium without WEHI-3 conditioned medium)

-

Recombinant murine IL-2

-

Recombinant murine IL-3 (for counter-screening against Jak2)

-

Test inhibitors (dissolved in DMSO)

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

White, solid-bottom 96-well cell culture plates

-

Luminometer

-

Cell Culture and Starvation :

-

Culture the 32D/IL-2Rβ/6xSTAT5 cells in Growth Medium.

-

Prior to the assay, wash the cells and resuspend them in Assay Medium to starve them of cytokines for 6 hours.[2]

-

-

Cell Plating : Resuspend the starved cells in Assay Medium at a concentration of approximately 4x10⁵ cells/mL. Dispense the cell suspension (e.g., 54 µL) into the wells of a 96-well plate.[2]

-

Inhibitor Treatment : Add the test inhibitors (e.g., 6 µL of a 10x stock in 10% DMSO) to the wells containing the cells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.[2]

-

Cytokine Stimulation :

-

To assess Jak3 inhibition, stimulate the cells with IL-2 (e.g., final concentration of 20 ng/mL).[2]

-

For selectivity assessment, stimulate a parallel set of cells with IL-3 (e.g., final concentration of 1 ng/mL) to activate the Jak2/STAT5 pathway.[2]

-

Incubate the plates for 6-18 hours at 37°C in a CO₂ incubator.

-

-

Luciferase Assay :

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes to allow for cell lysis and the luciferase reaction.

-

-

Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis :

-

Normalize the luciferase signal to the DMSO control for both IL-2 and IL-3 stimulated cells.

-

Calculate the percent inhibition and determine the IC50 values for Jak3 (IL-2 stimulation) and Jak2 (IL-3 stimulation) to assess inhibitor potency and selectivity.

-

| Inhibitor | Cell-Based IC50 (nM) | Cell Line | Reference |

| Tofacitinib | ~10-50 | Various | [7] |

| Compound 9 | 69 | Ba/F3-Jak3 | [10] |

| CP-690,550 | ~50 | 32D/IL-2Rβ/6xSTAT5 | [2][6] |

Table 2. Example IC50 values for known Jak3 inhibitors in cell-based assays.

Protocol 3: Phospho-STAT5 Flow Cytometry Assay

This protocol provides a method to directly measure the phosphorylation of STAT5 in response to Jak3 activation in primary T cells or cell lines. This is a powerful technique for assessing inhibitor activity in a physiologically relevant context.

-

Primary T cells or a T cell line (e.g., CTLL-2)

-

Cell culture medium

-

Recombinant human or murine IL-2

-

Test inhibitors (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 90% methanol)

-

Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody

-

Flow cytometer

-

Cell Preparation and Starvation :

-

If using a T cell line, wash the cells and culture them in cytokine-free medium for 2-4 hours to reduce basal STAT5 phosphorylation.[11]

-

If using primary T cells, they can be used directly after isolation.

-

-

Inhibitor Pre-treatment : Resuspend the cells in medium and treat with various concentrations of the Jak3 inhibitor or DMSO (vehicle control) for 30-60 minutes at 37°C.

-

IL-2 Stimulation :

-

Stimulate the cells with an optimal concentration of IL-2 (e.g., 10-100 ng/mL) for a short period (e.g., 15 minutes) at 37°C.[11]

-

Include an unstimulated control (no IL-2).

-

-

Fixation : Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.

-

Permeabilization :

-

Pellet the cells by centrifugation and remove the supernatant.

-

Gently resuspend the cells in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.

-

-

Staining :

-

Wash the cells with PBS containing 1% BSA.

-

Resuspend the cells in the staining buffer and add the anti-phospho-STAT5 antibody.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition : Wash the cells and resuspend them in PBS. Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT5 signal.

-

Data Analysis :

-

Gate on the cell population of interest.

-

Determine the median fluorescence intensity (MFI) of the phospho-STAT5 signal for each condition.

-

Calculate the percent inhibition of IL-2-induced STAT5 phosphorylation for each inhibitor concentration and determine the IC50 value.

-

Summary

The protocols provided herein offer robust and reliable methods for the screening and characterization of Jak3 kinase inhibitors. The biochemical assay provides a direct measure of enzyme inhibition, which is ideal for high-throughput screening of large compound libraries. The cell-based assays, including the STAT5 reporter and phospho-flow cytometry methods, offer a more physiologically relevant context by assessing the ability of inhibitors to block Jak3 signaling within an intact cellular environment. The choice of assay will depend on the specific stage of the drug discovery process and the research question being addressed. A combination of these approaches will provide a comprehensive understanding of the potency and mechanism of action of novel Jak3 inhibitors.

References

- 1. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. promega.de [promega.de]

- 5. carnabio.com [carnabio.com]

- 6. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

Application Notes: High-Throughput Screening of JAK3 Kinase Activity Using a Jak3tide-Based Fluorescence Polarization Assay

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases are critical mediators of cytokine signaling, playing a pivotal role in cellular processes such as immunity, cell division, and differentiation.[1][2] The JAK/STAT signaling pathway, a principal cascade activated by numerous cytokines and growth factors, is integral to hematopoiesis and immune cell development.[2][3] The pathway consists of three primary components: cell-surface receptors, JAKs, and Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] Dysregulation of this pathway is implicated in a variety of diseases, including cancers and autoimmune disorders, making JAK kinases attractive therapeutic targets.[4][5]

JAK3, in particular, is primarily associated with receptors that utilize the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, and IL-15, and is crucial for lymphocyte development and function.[6][7] Consequently, the development of selective JAK3 inhibitors is a significant area of interest in drug discovery.

Fluorescence Polarization (FP) offers a robust, non-radioactive, and homogeneous assay format ideal for high-throughput screening (HTS) of kinase inhibitors.[8][9] The principle relies on monitoring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][10] This application note details a protocol for a competitive FP-based immunoassay to measure the activity of the JAK3 enzyme using a specific peptide substrate, Jak3tide.[11][12]

The JAK/STAT Signaling Pathway

The JAK/STAT signaling cascade is initiated when a cytokine binds to its corresponding cell-surface receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.[4] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1][2]

Caption: A simplified diagram of the JAK/STAT signaling pathway.

Principle of the FP Kinase Assay

The FP assay for JAK3 activity is a direct immunoassay that measures the phosphorylation of a fluorescein-labeled this compound substrate.

-

Initial State: A small, fluorescein-labeled this compound peptide tumbles rapidly in solution. When excited with polarized light, it emits depolarized light, resulting in a low FP signal.

-

Kinase Reaction: In the presence of active JAK3 enzyme and ATP, the this compound peptide is phosphorylated on a specific tyrosine residue.

-

Detection: A phospho-tyrosine specific antibody is added to the reaction. This antibody binds specifically to the phosphorylated this compound.

-

Final State: The formation of the large antibody-phosphopeptide complex significantly slows the rotational motion of the fluorescein label. This results in the emission of highly polarized light and a corresponding high FP signal.

The magnitude of the change in FP is directly proportional to the amount of phosphorylated substrate, and thus to the activity of the JAK3 kinase. Potential inhibitors will prevent the phosphorylation of this compound, leading to a low FP signal.

Caption: Workflow of the this compound Fluorescence Polarization kinase assay.

Experimental Protocols

Materials and Reagents

The following table summarizes the necessary components for the assay.

| Reagent | Description | Typical Stock Concentration |

| JAK3 Enzyme | Active, recombinant human JAK3. | 0.1 - 1 mg/mL |

| Fluorescein-Jak3tide | Fluorescently-labeled peptide substrate for JAK3. | 10 - 100 µM |

| Anti-Phospho-Tyrosine Antibody | Monoclonal antibody specific for the phosphorylated form of the substrate. | 0.5 - 2 mg/mL |

| Adenosine Triphosphate (ATP) | Required for the kinase reaction. | 10 mM |

| Assay Buffer | Buffer to maintain optimal pH and provide necessary cofactors. See composition below. | 5X or 10X |

| Stop Solution / Detection Buffer | Buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction, used to dilute the antibody. | 2X or 4X |

| Test Compounds (Inhibitors) | Potential inhibitors dissolved in DMSO. | 1 - 10 mM |

| Microplates | Low-volume, black, non-binding surface 384-well microplates are recommended.[13] | N/A |

| Plate Reader | Instrument capable of measuring fluorescence polarization with appropriate excitation/emission filters. | N/A |

Buffer Composition:

-

1X Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

Assay Optimization